N-Boc-4-azido-4-methoxypiperidine
Overview
Description
N-Boc-4-azido-4-methoxypiperidine: It belongs to the azide family of molecules, which are known for their diverse reactivity and biological properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and a methoxy group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and subsequent reactions to introduce the azido and methoxy functionalities .
Industrial Production Methods: Industrial production of N-Boc-4-azido-4-methoxypiperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-azido-4-methoxypiperidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products include substituted piperidines with various functional groups.
Reduction Reactions: The major product is N-Boc-4-amino-4-methoxypiperidine.
Oxidation Reactions: The major product is N-Boc-4-oxo-4-methoxypiperidine.
Scientific Research Applications
N-Boc-4-azido-4-methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-4-azido-4-methoxypiperidine involves the reactivity of the azido group, which can undergo click chemistry reactions with alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for various applications in chemical biology and materials science. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed under acidic conditions .
Comparison with Similar Compounds
- N-Boc-4-azido-4-hydroxypiperidine
- N-Boc-4-azido-4-aminopiperidine
- N-Boc-4-azido-4-fluoropiperidine
Comparison: N-Boc-4-azido-4-methoxypiperidine is unique due to the presence of the methoxy group, which can undergo specific chemical transformations that are not possible with hydroxyl, amino, or fluoro groups. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
tert-butyl 4-azido-4-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-7-5-11(17-4,6-8-15)13-14-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJLIVARILSDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(N=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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